molecular formula C22H24FN5O4 B612237 Brivanib alaninate CAS No. 649735-63-7

Brivanib alaninate

Cat. No. B612237
M. Wt: 441.45
InChI Key: LTEJRLHKIYCEOX-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brivanib alaninate is an oral, small molecule tyrosine kinase inhibitor that has been developed as a potential cancer therapeutic agent. It is a derivative of the naturally occurring compound alanine, and its primary function is to inhibit the activity of certain tyrosine kinases, which are proteins that are involved in the regulation of cell proliferation and survival. Brivanib alaninate is currently being studied in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and colorectal cancer.

Scientific research applications

  • Metabolism and Safety: Brivanib alaninate, a prodrug of brivanib, is a dual inhibitor of the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. It undergoes metabolic chiral inversion, with both brivanib and its enantiomer showing similar potency in inhibiting VEGF receptor-2 and FGF receptor-1 kinases. The enantiomeric metabolite, however, is a minor component in human plasma and is not expected to significantly contribute to the pharmacology of brivanib. This suggests no specific safety concerns regarding the exposure to the enantiomeric metabolite (Gong et al., 2012).

  • Preclinical Pharmacokinetics: Studies have shown that brivanib alaninate is efficiently converted to brivanib, exhibiting good brain penetration in rats. The oral bioavailability of brivanib varied among species, and using brivanib alaninate improved oral bioavailability. The clearance of brivanib in humans is expected to be low to intermediate, with a high volume of distribution (Marathe et al., 2009).

  • Pharmacokinetics in Solid Tumors: In patients with advanced or metastatic solid tumors, brivanib alaninate demonstrated rapid absorption and extensive metabolism after oral dosing, with the majority of drug-related radioactivity excreted in feces. It was generally well tolerated, with fatigue as the most frequent adverse event. The pharmacokinetic profile suggests that brivanib is rapidly absorbed and extensively metabolized, with fecal elimination being the primary route (Mekhail et al., 2010).

  • Antiangiogenic Activity: Brivanib alaninate has been shown to be an effective antitumor agent in preclinical models, demonstrating dose-dependent efficacy. It inhibits angiogenesis driven by VEGF or basic FGF and leads to reduced tumor cell proliferation and vascular density in tumor xenograft models (Bhide et al., 2010).

  • Drug Interaction Potential: Studies indicate that brivanib alaninate does not influence either intestinal or hepatic CYP3A4, suggesting a low potential for drug-drug interactions with substrates of this enzyme (Syed et al., 2012).

  • Clinical Trials in Advanced Cancers: Brivanib has been studied in patients with advanced or metastatic solid tumors, showing manageable toxicity and promising antiangiogenic and antitumor activity. The maximum tolerated dose was identified as 800 mg/day (Jonker et al., 2011).

properties

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEJRLHKIYCEOX-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215295
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brivanib alaninate

CAS RN

649735-63-7
Record name Brivanib alaninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib alaninate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib alaninate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,020
Citations
I Diaz-Padilla, LL Siu - Expert opinion on investigational drugs, 2011 - Taylor & Francis
… administration of brivanib alaninate compatible with once-daily dosing schedules. A Phase I study (CA182-022) evaluating the food effect on brivanib alaninate pharmacokinetics has …
Number of citations: 39 www.tandfonline.com
H Huynh, J Fargnoli - Drugs of the Future, 2009 - access.portico.org
Brivanib alaninate has pharmacokinetic properties suitable for onceor twice-daily oral dosing and is completely hydrolyzed to the parent drug, brivanib, in vivo. Brivanib has a favorable …
Number of citations: 1 access.portico.org
BL He, Y Shi, B Kleintop, T Raglione - Journal of Chromatography B, 2008 - Elsevier
… a chiral HPLC separation for Brivanib Alaninate, (S)-((R)-1-(4-… In addition to the four stereoisomers, Brivanib Alaninate also … all five isomers of Brivanib Alaninate. This strategy was …
Number of citations: 18 www.sciencedirect.com
J Gong, J Gan, J Caceres-Cortes, LJ Christopher… - Drug metabolism and …, 2011 - ASPET
… In addition, brivanib alaninate underwent hydrolysis to … of brivanib alaninate to mouse, rat, dog, and monkey, when plasma was collected under conditions to stabilize brivanib alaninate, …
Number of citations: 18 dmd.aspetjournals.org
PC Lobben, E Barlow, JS Bergum… - … Process Research & …, 2015 - ACS Publications
… This manuscript describes the control strategy for the commercial process to manufacture brivanib alaninate. The active pharmaceutical ingredient is a prodrug which is susceptible to …
Number of citations: 8 pubs.acs.org
PH Marathe, AV Kamath, Y Zhang, C D'Arienzo… - Cancer chemotherapy …, 2009 - Springer
… Brivanib alaninate is a prodrug of brivanib (BMS-540215), a potent oral VEGFR-2 inhibitor … of brivanib and brivanib alaninate, and antitumor efficacy in mice bearing human xenografts. …
Number of citations: 51 link.springer.com
Y Wan, W Wu, Y Wan, L Li, J Zhang, X Chen… - Pharmacological …, 2021 - Elsevier
… Therefore, we screened the inhibitors of VEGFR2 and found that brivanib alaninate (brivanib) showed the best anti-DENV ability with the lowest cellular cytotoxicity. Mechanically, our …
Number of citations: 8 www.sciencedirect.com
HC Lin, YT Huang, YY Yang, PC Lee… - Journal of …, 2014 - Wiley Online Library
… This study demonstrated that brivanib alaninate targeting multiple mechanisms and working in the different pathogenic steps of the complications of cirrhotic rats with portal hypertension…
Number of citations: 34 onlinelibrary.wiley.com
H Huynh, VC Ngo, J Fargnoli, M Ayers, KC Soo… - Clinical Cancer …, 2008 - AACR
… The aim of this study was to determine the antineoplastic activity of brivanib alaninate, a dual inhibitor of VEGF receptor (VEGFR) and FGF receptor (FGFR) signaling pathways. …
Number of citations: 260 aacrjournals.org
M Ayers, S Yoganathan, X Han, S Wu, V Patel, A He… - Cancer Research, 2008 - AACR
3321 Brivanib alaninate is a small molecule dual inhibitor currently under clinical evaluation that targets both the vascular endothelial growth factor (VEGF) and fibroblast growth factor (…
Number of citations: 1 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.